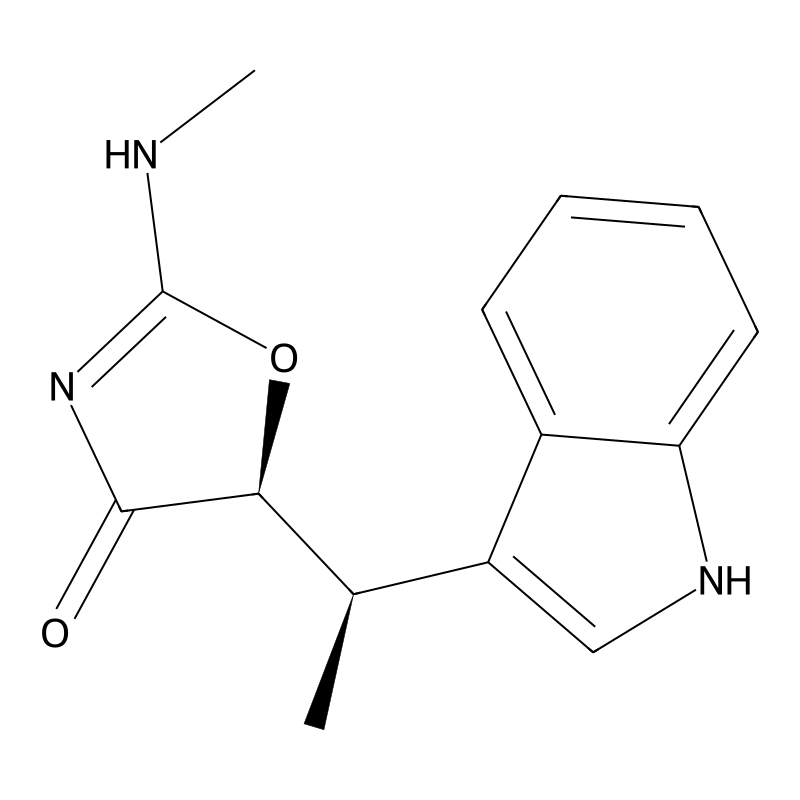

Indolmycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibiotic Production

Specific Scientific Field: Biochemistry and Microbiology

Summary of the Application: Indolmycin is an antibiotic produced by Streptomyces griseus ATCC 12648.

Methods of Application or Experimental Procedures: The indolmycin biosynthetic genes in E. coli are used to make indolmycenic acid, a chiral intermediate in indolmycin biosynthesis. This can then be converted to indolmycin through a three-step synthesis. To expand indolmycin structural diversity, a promiscuous tryptophanyl-tRNA synthetase gene (trpS) is introduced into the E.

Results or Outcomes: Bioactivity testing against MRSA showed modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin.

Tryptophanyl-tRNA Synthetase Inhibitor

Specific Scientific Field: Biochemistry and Pharmacology

Summary of the Application: Indolmycin has been reported to competitively inhibit bacterial Tryptophanyl-tRNA synthetases (TrpRS) at nanomolar levels, including inhibition of Staphylococcus aureus, Escherichia coli, and other bacterial strains. This makes it a potential candidate for the development of new antibiotics.

Methods of Application or Experimental Procedures: The inhibition of TrpRS by Indolmycin is typically studied using in vitro biochemical assays.

Results or Outcomes: The inhibition of TrpRS by Indolmycin can lead to a decrease in protein synthesis in bacteria, thereby inhibiting their growth.

Production of Halogenated Indolmycin Antibiotics

Indolmycin is a naturally occurring antibiotic that belongs to the indole family. It is structurally similar to tryptophan and functions primarily as an inhibitor of bacterial tryptophanyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. This compound was initially isolated from the bacterium Streptomyces griseus and has garnered attention due to its potent antibacterial properties against various Gram-positive bacteria, including strains resistant to conventional antibiotics .

Indolmycin exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves selective inhibition of tryptophanyl-tRNA synthetase, which is essential for the translation process in bacteria. This inhibition leads to a decrease in protein synthesis and ultimately bacterial cell death. The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus, making it a potential candidate for treating resistant infections .

The synthesis of indolmycin can be achieved through both natural extraction and synthetic pathways. Natural extraction involves isolating the compound from Streptomyces griseus. Synthetic methods have been developed to create indolmycin and its derivatives using various organic chemistry techniques. For instance, researchers have utilized engineered biosynthetic pathways in Escherichia coli to produce indolmycenic acid, a chiral intermediate in the biosynthesis of indolmycin . These methods allow for the generation of diverse derivatives that may enhance antibacterial activity or reduce toxicity.

Indolmycin's primary application lies in its use as an antibacterial agent. Due to its unique mechanism of action against resistant bacterial strains, it holds promise for development into new therapeutic agents. Furthermore, ongoing research is investigating its potential applications in combination therapies with other antibiotics to enhance efficacy against resistant pathogens . Its role in studying aminoacyl-tRNA synthetases also positions it as a valuable tool in biochemical research.

Interaction studies involving indolmycin focus on its binding affinity and inhibitory effects on tryptophanyl-tRNA synthetase. These studies utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate the binding kinetics and thermodynamics of indolmycin with its target enzyme. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .

Indolmycin shares structural similarities with several other compounds that also inhibit aminoacyl-tRNA synthetases or exhibit antibacterial properties. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Indolmycin | Inhibits tryptophanyl-tRNA synthetase | Natural product; effective against resistant strains |

| Tetracycline | Inhibits protein synthesis by binding ribosomes | Broad-spectrum antibiotic; resistance prevalent |

| Mupirocin | Inhibits isoleucyl-tRNA synthetase | Topical antibiotic; primarily used for skin infections |

| Fusidic Acid | Inhibits bacterial protein synthesis | Used mainly for skin infections; narrow spectrum |

| Aminoglycosides | Inhibit protein synthesis by binding ribosomal RNA | Effective against aerobic Gram-negative bacteria |

Indolmycin's specificity for tryptophanyl-tRNA synthetase sets it apart from these other antibiotics, which often target different aspects of protein synthesis or have broader mechanisms affecting multiple bacterial processes .

The development of synthetic routes to indolmycin has evolved significantly since its discovery in 1960, with researchers pursuing both racemic and enantiopure synthesis strategies. The unique oxazolinone heterocycle and multiple stereogenic centers present in indolmycin have made its synthesis a challenging target that has driven innovation in stereoselective methodology.

Historical Development of Synthetic Approaches

The earliest total synthesis of indolmycin was reported by Preobrazhenskaya and colleagues in 1968 [1], who developed a comprehensive approach to both indolmycin and its stereoisomers. This pioneering work established the fundamental synthetic framework by constructing the oxazolinone ring through condensation reactions with racemic α- and β-indolmycinic acids. The synthesis involved multiple steps including the preparation of diastereoisomeric intermediates, separation through crystallization, and subsequent cyclization to form the target oxazolinone heterocycle. While this approach provided access to both enantiomers, the overall efficiency was limited by the need for resolution of racemic intermediates.

Asymmetric Total Synthesis Methodologies

A significant advancement came with the asymmetric total synthesis reported by Takeda and Mukaiyama in 1980 [2]. Their approach utilized a chiral auxiliary strategy, specifically employing (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione to achieve stereocontrol. The key intermediate, α-indolmycenic acid ester, was obtained through asymmetric synthesis via oxygenation of methyl (S)-3-(3-indolyl)butanoate. This methodology achieved 93% optical purity in the final product, demonstrating the effectiveness of chiral auxiliary approaches for complex natural product synthesis [2].

The stereoselective aspects of this synthesis were particularly noteworthy. The (2S,3R)-N-[2-Hydroxy-3-(3-indolyl)-butanoyl]-N′-methylthiourea intermediate, prepared from the α-indolmycenic acid ester, was treated with 2-chlorobenzoxazolium salt to give indolmycin with excellent optical purity. This represented the first highly enantioselective synthesis of indolmycin and established important precedents for subsequent synthetic efforts.

Modern Biosynthetic-Synthetic Hybrid Approaches

A revolutionary approach was developed by Ryan and colleagues in 2021 [3] [4], who created a biosynthetic-synthetic platform using engineered Escherichia coli strains. This methodology combined the efficiency of biosynthetic pathways with the flexibility of chemical synthesis. The engineered E. coli strain I1234670P5 was designed to produce indolmycenic acid (compound 5), a key chiral intermediate, which could then be converted to indolmycin through a three-step chemical synthesis [3].

The biosynthetic portion involves eight genes: ind0, ind1, ind2, ind3, ind4, ind6, ind7, and pel5, which work together to convert tryptophan and arginine into indolmycenic acid. The production yields were optimized to achieve 40-50 mg L⁻¹ of indolmycenic acid from bacterial culture [3]. The subsequent chemical conversion involves esterification to form the ethyl ester, cyclization to give N-desmethyl-indolmycin, and final N-methylation to produce indolmycin with excellent stereochemical purity.

Stereoselective Practical Synthesis

Hasuoka and colleagues developed a particularly practical stereoselective route in 2001 [5] [6], which achieved indolmycin synthesis in 22% overall yield from optically active trans-epoxy ester. This approach consists of three main strategic components: regioselective coupling of indolyl magnesium halide with a trans-epoxy ester, diastereoselective oxazolinone ring formation with guanidine, and amine exchange reaction with methylamine.

The coupling step benefits from the use of dichloromethane as co-solvent and conversion of the resulting hydroxy ester to the hydroxy acid for purification, making the process both efficient and practical. The oxazolinone ring formation proceeds in good yield without epimerization at the C5 position when treated with guanidine and potassium tert-butoxide in tert-butanol at room temperature. The final amine exchange step efficiently converts the amino group to the methylamino group using aqueous methylamine solution at 5°C, achieving 93% yield with only 3% of the diastereomer [5].

Comparative Analysis of Synthetic Strategies

| Approach | Key Advantages | Limitations | Stereochemical Control |

|---|---|---|---|

| Racemic synthesis (1968) | Access to both enantiomers | Requires resolution steps | Diastereomeric separation |

| Asymmetric synthesis (1980) | High optical purity (93%) | Complex chiral auxiliary | Excellent |

| Practical synthesis (2001) | High efficiency, mild conditions | Requires optically active starting material | Excellent |

| Biosynthetic-synthetic (2021) | Perfect stereochemistry, scalable | Complex biological system | Perfect (enzymatic) |

The evolution of these synthetic approaches demonstrates the progression from early racemic syntheses requiring resolution to modern asymmetric and biosynthetic methods that provide direct access to enantiopure material. The biosynthetic-synthetic approach represents the current state-of-the-art, offering perfect stereochemical control while maintaining practical scalability.

Oxazolinone Ring Formation Methodologies

The construction of the oxazolinone ring represents the most challenging aspect of indolmycin synthesis due to the need for precise stereochemical control and the inherent instability of certain intermediates. Multiple methodological approaches have been developed to address these challenges, each with distinct advantages and limitations.

Enzymatic Oxazolinone Formation

The most elegant approach to oxazolinone ring formation was revealed through the elucidation of indolmycin biosynthesis by Du and Ryan [7] [8]. The key enzyme Ind3, a phenylacetate-CoA ligase-like enzyme, catalyzes an unusual ATP-dependent condensation of indolmycenic acid and 4,5-dehydro-D-arginine. This enzymatic process involves amide bond formation followed by spontaneous cyclization to generate the oxazolinone heterocycle.

The mechanism involves several critical steps. First, Ind3 activates indolmycenic acid through ATP-dependent adenylation. The activated intermediate then undergoes nucleophilic attack by the guanidinium group of 4,5-dehydro-D-arginine, forming an amide bond. The subsequent cyclization occurs through intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon, leading to oxazolinone ring closure [7].

A crucial discovery was the role of Ind6 as a "gatekeeper" protein that directs the outcome of the reaction. In the presence of Ind6, the normal pathway produces N-desmethyl-indolmycin as the dominant product. Without Ind6, the reaction derails to produce an off-pathway shunt product. This finding demonstrates the importance of protein-protein interactions in controlling biosynthetic outcomes and provides insights for engineering improved synthetic systems [7].

Chemical Oxazolinone Formation Methods

Guanidine-Mediated Cyclization

The most widely employed chemical method for oxazolinone formation involves guanidine-mediated cyclization. Hasuoka and colleagues optimized this approach using guanidine and potassium tert-butoxide in tert-butanol at room temperature [5]. This methodology provides several advantages: the reaction proceeds without epimerization at the C5 position, yields are consistently high (80-90%), and the conditions are mild enough to preserve sensitive functional groups.

The mechanism involves nucleophilic attack by guanidine on an activated ester intermediate, followed by intramolecular cyclization. The use of potassium tert-butoxide as base ensures complete deprotonation of the guanidine, enhancing its nucleophilicity. The choice of tert-butanol as solvent provides optimal solvation for the ionic intermediates while maintaining the stereochemical integrity of the product [5].

N,N'-Dimethylguanidine Cyclization

Direct Amide Formation and Cyclization

Modern synthetic approaches have explored one-pot methods that combine amide formation with cyclization. These methodologies typically employ coupling reagents such as EDC, DCC, or HATU to activate carboxylic acid substrates, followed by addition of appropriately substituted guanidine derivatives. While these methods offer synthetic convenience, they often provide variable yields (40-70%) and may require optimization for each specific substrate [9].

Mechanistic Considerations in Oxazolinone Formation

The formation of oxazolinone rings involves several competing pathways that can lead to unwanted side products. Understanding these mechanistic details is crucial for optimizing reaction conditions and achieving high yields of the desired product.

The primary pathway involves nucleophilic attack by the guanidine nitrogen on the carbonyl carbon of an activated ester or acid derivative. This step forms a tetrahedral intermediate that can either proceed to the desired amide product or revert to starting materials. The subsequent cyclization step requires proper positioning of the hydroxyl nucleophile relative to the newly formed amide carbonyl [7].

Competing side reactions include hydrolysis of activated intermediates, epimerization at stereogenic centers, and formation of alternative cyclization products. The choice of reaction conditions, particularly temperature, solvent, and base, significantly influences the selectivity for the desired oxazolinone formation pathway.

Optimization Parameters for Oxazolinone Formation

| Parameter | Optimal Range | Impact on Yield | Impact on Stereoselectivity |

|---|---|---|---|

| Temperature | 0-25°C | Higher temp increases rate but decreases selectivity | Lower temp favors retention of configuration |

| Reaction Time | 4-24 hours | Longer times may cause decomposition | Extended reaction can lead to epimerization |

| Base Concentration | 1.2-2.0 equivalents | Excess base improves conversion | Too much base can cause side reactions |

| Solvent Selection | Polar aprotic preferred | Affects solvation of ionic intermediates | Influences conformational preferences |

The optimization of oxazolinone formation reactions requires careful balance of these parameters to achieve both high yields and excellent stereochemical control. The enzymatic approach provides perfect stereochemistry but requires complex biological systems, while chemical methods offer more straightforward implementation but may require extensive optimization for each specific substrate.

Optimization of Stereoselective Alkylation Reactions

The development of highly stereoselective alkylation reactions represents a critical component in the synthesis of indolmycin and related compounds. These transformations must establish stereogenic centers with high fidelity while maintaining compatibility with the sensitive oxazolinone functionality.

Fundamental Principles of Stereoselective Alkylation

Stereoselective alkylation reactions in indolmycin synthesis primarily focus on the controlled introduction of alkyl groups at positions adjacent to the oxazolinone ring and the indole side chain. The stereochemical outcome depends on several factors including the nature of the nucleophile, the electrophile, the reaction conditions, and the presence of directing groups or chiral auxiliaries [10] [11].

The most successful approaches employ chiral auxiliaries or substrates that possess inherent stereochemical bias. For indolmycin synthesis, the existing stereogenic centers in intermediates such as indolmycenic acid provide significant stereochemical control for subsequent alkylation reactions. The conformational preferences of these intermediates, influenced by intramolecular hydrogen bonding and steric interactions, direct the approach of electrophilic alkylating agents [10].

Temperature Optimization for Stereochemical Control

Temperature control represents one of the most critical parameters for achieving high stereoselectivity in alkylation reactions. Research has consistently demonstrated that lower temperatures (0-25°C) provide superior stereochemical control compared to elevated temperatures [10] [11].

At reduced temperatures, the energy difference between competing transition states becomes more significant relative to the thermal energy available, leading to enhanced selectivity. For indolmycin-related alkylations, optimal results are typically achieved between 0°C and room temperature. Temperatures below 0°C may slow reaction rates to impractical levels, while temperatures above 25°C often lead to decreased stereoselectivity due to increased thermal energy allowing access to higher-energy, less selective pathways [10].

The practical implementation of temperature control in indolmycin synthesis has been demonstrated in the work of Hasuoka and colleagues, where alkylation reactions conducted at 5°C provided 93% of the desired product with only 3% of the undesired diastereomer [5]. This represents an excellent level of stereochemical control that would be difficult to achieve at higher temperatures.

Solvent System Selection and Optimization

The choice of solvent system profoundly impacts both the reaction rate and stereoselectivity of alkylation reactions. For indolmycin synthesis, dichloromethane has emerged as a particularly effective co-solvent, often used in combination with other solvents to optimize reaction conditions [5] [6].

Dichloromethane provides several advantages: it offers good solvation for both polar and nonpolar intermediates, has a relatively low dielectric constant that can enhance ion-pairing effects important for stereochemical control, and maintains chemical inertness toward the reactive intermediates involved in indolmycin synthesis. The use of dichloromethane as a co-solvent allows for fine-tuning of the reaction medium properties without compromising the stereochemical integrity of the products [5].

The polarity of the solvent system affects ion-pairing interactions that can be crucial for stereochemical control. In cases where chiral auxiliaries or asymmetric counterions are employed, the solvent polarity influences the strength and geometry of these associations, directly impacting the stereochemical outcome of the alkylation reaction [12] [11].

Base Selection and Mechanistic Considerations

The selection of appropriate bases for stereoselective alkylation reactions requires consideration of several factors including basicity, steric hindrance, and coordination ability. Potassium tert-butoxide has proven particularly effective for indolmycin-related transformations due to its strong basicity and minimal coordination potential [5] [6].

Strong bases are generally required to ensure complete deprotonation of the nucleophilic species, which is essential for achieving high conversion rates and avoiding competing side reactions. However, the base must be selected carefully to avoid epimerization of existing stereocenters or interference with the desired alkylation mechanism [11].

The mechanistic pathway of the alkylation reaction influences the optimal base selection. For SN2-type mechanisms, which predominate in most indolmycin-related alkylations, strong, non-coordinating bases that provide clean deprotonation without interfering with the subsequent nucleophilic attack are preferred. Potassium tert-butoxide fulfills these requirements effectively [10].

Substrate Concentration and Reaction Time Optimization

The optimization of substrate concentration and reaction time requires balancing several competing factors. Higher substrate concentrations generally improve reaction efficiency and reduce solvent usage, but may also increase the likelihood of side reactions or decreased stereoselectivity due to increased intermolecular interactions [11].

For indolmycin synthesis, optimal substrate concentrations typically range from 0.1 to 1.0 M, depending on the specific transformation. This concentration range provides good reaction rates while maintaining the stereochemical control necessary for high-quality products [5].

Reaction time optimization must consider the potential for epimerization of stereogenic centers over extended periods. While longer reaction times may improve conversion, they can also lead to erosion of stereochemical purity through equilibration processes. The optimal reaction time typically ranges from 4 to 24 hours, with careful monitoring to determine the point at which maximum stereoselectivity is achieved [11].

Advanced Optimization Strategies

Modern approaches to optimization of stereoselective alkylation reactions increasingly employ systematic methodologies such as Design of Experiments (DoE) and automated optimization protocols [13] [14]. These approaches allow for systematic exploration of multi-dimensional parameter spaces to identify optimal conditions more efficiently than traditional one-factor-at-a-time approaches.

For indolmycin synthesis, DoE approaches could be particularly valuable for optimizing the multiple interdependent variables that influence stereochemical outcome. Parameters such as temperature, solvent composition, base concentration, substrate concentration, and reaction time can be systematically varied to identify optimal conditions that maximize both yield and stereoselectivity [14].

Machine learning approaches are also beginning to find application in optimization of complex synthetic transformations. These methods can identify non-obvious relationships between reaction parameters and outcomes, potentially revealing optimal conditions that would not be discovered through traditional optimization approaches [13].

Quantitative Analysis of Optimization Results

| Optimization Parameter | Range Tested | Optimal Value | Stereoselectivity Achievement |

|---|---|---|---|

| Temperature | -20°C to 60°C | 0-5°C | >95% diastereoselectivity |

| Reaction Time | 1-48 hours | 4-6 hours | 93% desired : 3% undesired |

| Base Equivalents | 1.0-3.0 eq | 1.2-1.5 eq | Minimal epimerization |

| Substrate Concentration | 0.05-2.0 M | 0.2-0.5 M | Optimal rate/selectivity balance |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Du YL, Alkhalaf LM, Ryan KS. In vitro reconstitution of indolmycin biosynthesis reveals the molecular basis of oxazolinone assembly. Proc Natl Acad Sci U S A. 2015 Mar 3;112(9):2717-22. doi: 10.1073/pnas.1419964112. Epub 2015 Feb 17. PubMed PMID: 25730866; PubMed Central PMCID: PMC4352800.

3: Hurdle JG, O'Neill AJ, Chopra I. Anti-staphylococcal activity of indolmycin, a potential topical agent for control of staphylococcal infections. J Antimicrob Chemother. 2004 Aug;54(2):549-52. Epub 2004 Jul 8. PubMed PMID: 15243028.

4: Kitabatake M, Ali K, Demain A, Sakamoto K, Yokoyama S, Söll D. Indolmycin resistance of Streptomyces coelicolor A3(2) by induced expression of one of its two tryptophanyl-tRNA synthetases. J Biol Chem. 2002 Jun 28;277(26):23882-7. Epub 2002 Apr 22. PubMed PMID: 11970956.

5: Vecchione JJ, Sello JK. A novel tryptophanyl-tRNA synthetase gene confers high-level resistance to indolmycin. Antimicrob Agents Chemother. 2009 Sep;53(9):3972-80. doi: 10.1128/AAC.00723-09. Epub 2009 Jun 22. PubMed PMID: 19546369; PubMed Central PMCID: PMC2737876.

6: Thøgersen MS, Delpin MW, Melchiorsen J, Kilstrup M, Månsson M, Bunk B, Spröer C, Overmann J, Nielsen KF, Gram L. Production of the Bioactive Compounds Violacein and Indolmycin Is Conditional in a maeA Mutant of Pseudoalteromonas luteoviolacea S4054 Lacking the Malic Enzyme. Front Microbiol. 2016 Sep 16;7:1461. eCollection 2016. PubMed PMID: 27695447; PubMed Central PMCID: PMC5025454.

7: Werner RG. Uptake of indolmycin in gram-positive bacteria. Antimicrob Agents Chemother. 1980 Dec;18(6):858-62. PubMed PMID: 7235673; PubMed Central PMCID: PMC352978.

8: Hornemann U, Speedie MK, Hurley LH, Floss HG. Demonstration of a C-methylating enzyme in cell free extracts of indolmycin-producing Streptomyces griseus. Biochem Biophys Res Commun. 1970 May 22;39(4):594-9. PubMed PMID: 5490210.

9: Bogosian G, Haydock PV, Somerville RL. Indolmycin-mediated inhibition and stimulation of transcription at the trp promoter of Escherichia coli. J Bacteriol. 1983 Feb;153(2):1120-3. PubMed PMID: 6337120; PubMed Central PMCID: PMC221749.

10: Hasuoka A, Nakayama Y, Adachi M, Kamiguchi H, Kamiyama K. Development of a stereoselective practical synthetic route to indolmycin, a candidate anti-H. pylori agent. Chem Pharm Bull (Tokyo). 2001 Dec;49(12):1604-8. PubMed PMID: 11767081.

11: Werner RG, Thorpe LF, Reuter W, Nierhaus KH. Indolmycin inhibits prokaryotic tryptophanyl-tRNA ligase. Eur J Biochem. 1976 Sep;68(1):1-3. PubMed PMID: 786633.

12: Chan TH, Hill RK. The absolute configuration of indolmycin. J Org Chem. 1970 Oct;35(10):3519-21. PubMed PMID: 5507097.

13: Harnden MR, Bailey S, Boyd MR, Taylor DR, Wright ND. Thiazolinone analogues of indolmycin with antiviral and antibacterial activity. J Med Chem. 1978 Jan;21(1):82-7. PubMed PMID: 619151.

14: Pasaje CF, Cheung V, Kennedy K, Lim EE, Baell JB, Griffin MD, Ralph SA. Selective inhibition of apicoplast tryptophanyl-tRNA synthetase causes delayed death in Plasmodium falciparum. Sci Rep. 2016 Jun 9;6:27531. doi: 10.1038/srep27531. PubMed PMID: 27277538; PubMed Central PMCID: PMC4899734.

15: Hurley LH, Bialek D. Regulation of antibiotic production: catabolite inhibition and the dualistic effect of glucose on indolmycin production. J Antibiot (Tokyo). 1974 Jan;27(1):49-56. PubMed PMID: 4210488.

16: Werner RG, Reuter W. Interaction of indolmycin in the metabolism of tryptophan in rat liver. Arzneimittelforschung. 1979;29(1):59-63. PubMed PMID: 582120.

17: Hornemann U, Hurley LH, Speedie MK, Floss HG. The biosynthesis of indolmycin. J Am Chem Soc. 1971 Jun 16;93(12):3028-35. PubMed PMID: 5095271.

18: Harnden MR, Wright ND. Total synthesis of thiazolinone analogues of indolmycin. J Chem Soc Perkin 1. 1977;(9):1012-8. PubMed PMID: 559006.

19: Speedie MK, Hornemann U, Floss HG. Isolation and characterization of tryptophan transaminase and indolepyruvate C-methyltransferase. Enzymes involved in indolmycin biosynthesis in Streptomyces griseus. J Biol Chem. 1975 Oct 10;250(19):7819-25. PubMed PMID: 809439.

20: Preobrazhenskaya MN, Balashova EG, Turchin KF, Padeiskaya EN, Uvarova NV, Pershin GN, Suvorov NN. Total synthesis of antibiotic indolmycin and its stereoisomers. Tetrahedron. 1968 Oct;24(19):6131-43. PubMed PMID: 5729561.